N'-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of chlorophenyl and dichlorophenoxy groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the reaction of 2-(2,4-dichlorophenoxy)acetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chlorobenzaldehyde under reflux conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and dichlorophenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,3-dichlorophenoxy)acetohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)propanohydrazide
- N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)butanohydrazide
Uniqueness
N’-[(E)-(2-chlorophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its specific combination of chlorophenyl and dichlorophenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity .
Properties
Molecular Formula |
C15H11Cl3N2O2 |
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Molecular Weight |
357.6 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-5-6-14(13(18)7-11)22-9-15(21)20-19-8-10-3-1-2-4-12(10)17/h1-8H,9H2,(H,20,21)/b19-8+ |
InChI Key |
XNICGUJUQQRDQK-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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